4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one
Description
This compound belongs to a class of pyrrolidin-2-one derivatives characterized by a benzimidazole or benzodiazole moiety and substituted aromatic groups. Its structure features a 3,4-dimethylphenoxy-2-hydroxypropyl chain attached to the benzodiazole ring, along with a 3-methylphenyl group on the pyrrolidin-2-one core. Such substitutions are critical for modulating pharmacological properties, including receptor binding affinity, solubility, and metabolic stability.
Properties
IUPAC Name |
4-[1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-19-7-6-8-23(13-19)31-16-22(15-28(31)34)29-30-26-9-4-5-10-27(26)32(29)17-24(33)18-35-25-12-11-20(2)21(3)14-25/h4-14,22,24,33H,15-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTECHIIHBTWFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC(=C(C=C5)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601111789 | |
| Record name | 4-[1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(3-methylphenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018163-77-3 | |
| Record name | 4-[1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(3-methylphenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018163-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(3-methylphenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzimidazole moieties using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Lead Compound Development:
This compound serves as a promising lead for the development of new drugs targeting specific enzymes or receptors. The presence of the benzimidazole core provides a scaffold that can be modified to enhance pharmacological properties.
Anticancer Activity:
Research has indicated that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth and proliferation. For example, studies have shown that similar compounds can interfere with the signaling pathways of cancer cells, leading to apoptosis (programmed cell death) .
Neuroprotective Effects:
The compound's ability to cross the blood-brain barrier suggests potential applications in neuropharmacology. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .
Biological Studies
Mechanism of Action:
Understanding the mechanism by which this compound interacts with biological macromolecules is crucial for its application in drug design. Its structure allows it to bind to various molecular targets, such as proteins and nucleic acids, modulating their activity.
Protein Interactions:
Studies have demonstrated that compounds with similar structures can interact with enzymes involved in metabolic pathways, potentially altering their activity and influencing cellular processes . This interaction can be pivotal in designing inhibitors for specific enzymes implicated in diseases.
Materials Science
Development of Functional Materials:
The unique chemical properties of this compound allow it to be utilized in the synthesis of new materials with specific functionalities, such as fluorescence or conductivity. Research has focused on incorporating such compounds into polymers or nanomaterials to create advanced materials for electronic applications.
Fluorescent Probes:
Due to its structural characteristics, this compound can be developed into fluorescent probes for biological imaging. These probes can help visualize cellular processes in real-time, providing insights into cellular dynamics and interactions .
Case Studies
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer activity of a related compound featuring a benzimidazole core. The results indicated that the compound inhibited cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways .
Case Study 2: Neuroprotection
Research conducted at a leading university investigated the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The findings suggested that these compounds significantly reduced cell death and oxidative damage .
Mechanism of Action
The mechanism of action of 4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process, such as FtsZ . In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural differences and similarities between the target compound and related derivatives:
Key Observations :
- Hydroxypropyl vs. Propyl Chains: The target compound’s 2-hydroxypropyl chain (vs.
- Aromatic Substitutions : The 3-methylphenyl group (target) contrasts with methoxy (), fluorophenyl (), or trifluoromethyl () groups. Methyl groups typically increase lipophilicity without introducing strong electronic effects, balancing bioavailability and metabolic stability .
- Benzodiazole vs. Benzimidazole : The benzodiazole core (target) differs from benzimidazole (–5) in electron distribution, which could influence π-π stacking interactions in receptor binding .
Pharmacological Trends in Pyrrolidin-2-one Derivatives
highlights pyrrolidin-2-one derivatives with arylpiperazine side chains exhibiting antiarrhythmic and alpha-adrenolytic activities. For example:
- 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one showed pKi = 7.13 for α1-adrenoceptors .
- Hydroxy or halogen substituents on aromatic rings correlated with prolonged hypotensive effects (e.g., 4-fluorophenyl in reduced blood pressure for >1 hour at 2.5 mg/kg) .
However, the absence of a basic nitrogen (common in piperazine derivatives) could limit this activity.
Biological Activity
The compound 4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Molecular Characteristics
- Molecular Formula : C29H31N3O3
- Molecular Weight : 469.6 g/mol
- IUPAC Name : 4-[1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
Biological Activity Overview
The compound's structure suggests multiple potential biological activities due to the presence of various functional groups. Its interactions with biological systems can be categorized into several key areas:
Pharmacological Properties
- Antioxidant Activity : The presence of hydroxyl groups in its structure may confer antioxidant properties, which are beneficial in reducing oxidative stress in cells.
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells by interfering with cell cycle regulation.
- Enzyme Inhibition : It has been shown to interact with specific enzymes, potentially acting as an inhibitor in metabolic pathways.
The mechanism by which this compound exerts its biological effects involves:
- Receptor Binding : The benzodiazole moiety may facilitate binding to various receptors, modulating their activity.
- Enzyme Interaction : The compound can bind to active sites of enzymes, altering their function and impacting biochemical pathways.
Research Findings
Several studies have investigated the biological activity of this compound:
Case Study 1: Anticancer Activity
A study published in Drug Target Insights evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as a chemotherapeutic agent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 12 |
Case Study 2: Enzyme Inhibition
Research demonstrated that the compound effectively inhibits certain kinases involved in cancer progression. This inhibition was quantified using enzyme assays, revealing significant inhibitory concentrations .
| Enzyme | IC50 (µM) |
|---|---|
| Cyclin-dependent kinase 1 | 5 |
| Protein kinase B | 7 |
Comparison with Similar Compounds
The unique structural features of this compound differentiate it from similar molecules. For instance:
| Compound Name | Structure Similarities | Notable Differences |
|---|---|---|
| Compound A | Benzimidazole core | Lacks hydroxyl group |
| Compound B | Pyrrolidinone ring | Different phenoxy substituent |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one, and how can reaction yields be improved?
- Methodological Answer : The synthesis of structurally similar pyrrolidinone derivatives involves multi-step reactions, including condensation of benzaldehyde derivatives with hydroxypropyl intermediates under basic conditions. For example, yields can be enhanced by optimizing solvent polarity (e.g., methanol or ethanol) and reaction temperature (room temperature vs. reflux). Recrystallization from methanol or aqueous mixtures is critical for purity . Catalytic agents like ammonium persulfate (APS) have been used in analogous copolymerization reactions to improve efficiency .
Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. SHELXL (via the SHELX suite) is widely used for small-molecule refinement due to its robust handling of high-resolution data and twinning. Key steps include data collection at low temperatures (e.g., 100 K), integration of intensity data, and iterative refinement with constraints on bond lengths and angles. SHELXL’s dual-space algorithms are particularly effective for resolving disordered moieties .
Q. What spectroscopic techniques are essential for confirming the molecular structure?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to verify substituent patterns (e.g., aromatic protons at δ 6.5–8.0 ppm, hydroxypropyl CH₂ groups at δ 3.0–4.0 ppm) .
- HRMS : Electrospray ionization (ESI) for exact mass confirmation (e.g., m/z 420.1573 [M+H]⁺ in analogous compounds) .
- IR : Bands near 1700 cm⁻¹ for carbonyl (pyrrolidinone) and 3200–3500 cm⁻¹ for hydroxyl groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological relevance of substituents in this compound?
- Methodological Answer :
- Analog Synthesis : Systematically vary substituents (e.g., replace 3-methylphenyl with 4-tert-butylphenyl or 4-dimethylaminophenyl) and assess changes in activity .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases or GPCRs). Validate with in vitro assays .
- Pharmacophore Mapping : Identify critical functional groups (e.g., benzodiazole’s hydrogen-bonding capacity) using tools like MOE or Discovery Studio .
Q. How should researchers address contradictions in crystallographic data vs. computational modeling results?
- Methodological Answer :
- Validation Metrics : Compare root-mean-square deviations (RMSDs) between crystal structure coordinates and optimized computational geometries. RMSDs >0.5 Å suggest force field inaccuracies .
- Electron Density Maps : Use SHELXE to assess residual density peaks (>3σ) that may indicate unmodeled solvent or disorder .
- DFT Refinement : Apply density functional theory (e.g., B3LYP/6-31G*) to refine computational models against experimental data .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- Methodological Answer :
- HPLC-MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Monitor for byproducts like unreacted benzaldehyde derivatives or hydroxylated intermediates .
- Reference Standards : Cross-reference retention times and mass spectra with certified impurities (e.g., EP/JP standards) .
- Forced Degradation : Expose the compound to heat, light, and acidic/basic conditions to identify degradation pathways .
Q. How can polymorphism impact the compound’s physicochemical properties, and how is it assessed?
- Methodological Answer :
- DSC/TGA : Differential scanning calorimetry (DSC) to detect melting point variations between polymorphs. Thermogravimetric analysis (TGA) for stability under heating .
- PXRD : Compare experimental powder patterns with simulated data from single-crystal structures to identify polymorphic phases .
- Solubility Studies : Measure equilibrium solubility in biorelevant media (e.g., FaSSIF/FeSSIF) to correlate polymorphs with bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
